molecular formula C13H14O2 B13996207 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione CAS No. 15818-09-4

3-[(4-Methylphenyl)methylidene]pentane-2,4-dione

Cat. No.: B13996207
CAS No.: 15818-09-4
M. Wt: 202.25 g/mol
InChI Key: MWWKEDDFUHGKIP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C13H14O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 3-position are replaced by a 4-methylphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with pentane-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methylphenyl)methylidene]pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione exerts its effects depends on the specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromoanilino)methylidene]pentane-2,4-dione
  • 3-[(4-Methylanilino)methylidene]pentane-2,4-dione

Uniqueness

3-[(4-Methylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 4-methylphenylmethylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical behaviors and applications.

Properties

CAS No.

15818-09-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-[(4-methylphenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C13H14O2/c1-9-4-6-12(7-5-9)8-13(10(2)14)11(3)15/h4-8H,1-3H3

InChI Key

MWWKEDDFUHGKIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)C)C(=O)C

Origin of Product

United States

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